molecular formula C21H17F6N5OS B10948868 5-(4-fluorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

5-(4-fluorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B10948868
M. Wt: 501.4 g/mol
InChI Key: FGFRLCDHVSJZDV-ORBVJSQLSA-N
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Description

5-(4-FLUOROPHENYL)-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE: is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienylmethylidene moiety, and a pentafluoroethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, using fluorobenzene derivatives and appropriate catalysts.

    Attachment of the Thienylmethylidene Moiety: The thienylmethylidene moiety is typically introduced through condensation reactions involving thienyl aldehydes and hydrazides.

    Incorporation of the Pentafluoroethyl Group: The pentafluoroethyl group can be incorporated using pentafluoroethyl halides in nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve

Properties

Molecular Formula

C21H17F6N5OS

Molecular Weight

501.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17F6N5OS/c1-11-6-7-34-16(11)10-28-30-19(33)15-9-18-29-14(12-2-4-13(22)5-3-12)8-17(32(18)31-15)20(23,24)21(25,26)27/h2-7,9-10,14,17,29H,8H2,1H3,(H,30,33)/b28-10+

InChI Key

FGFRLCDHVSJZDV-ORBVJSQLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(C(F)(F)F)(F)F

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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